1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16404782
InChI: InChI=1S/C14H18FN3.ClH/c1-3-18-10-13(11(2)17-18)9-16-8-12-5-4-6-14(15)7-12;/h4-7,10,16H,3,8-9H2,1-2H3;1H
SMILES:
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine

CAS No.:

Cat. No.: VC16404782

Molecular Formula: C14H19ClFN3

Molecular Weight: 283.77 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine -

Specification

Molecular Formula C14H19ClFN3
Molecular Weight 283.77 g/mol
IUPAC Name N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C14H18FN3.ClH/c1-3-18-10-13(11(2)17-18)9-16-8-12-5-4-6-14(15)7-12;/h4-7,10,16H,3,8-9H2,1-2H3;1H
Standard InChI Key IFIPKOCQDFKGFV-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)F.Cl

Introduction

Possible Applications

Based on structural analogs, compounds with similar frameworks may exhibit:

  • Pharmacological Activity:

    • Pyrazole derivatives are known for their roles as anti-inflammatory agents, enzyme inhibitors, and antimicrobial agents.

    • The fluorobenzyl group often enhances lipophilicity and bioavailability, potentially improving pharmacokinetic properties.

  • Chemical Reactivity:

    • The primary amine (-NH2) in the methanamine moiety could serve as a reactive site for further derivatization or interaction with biological targets.

Hypothetical Synthesis Pathway

While no synthesis details are available for this specific compound, a plausible route might involve:

  • Formation of the Pyrazole Core:

    • Reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions to yield the pyrazole ring.

  • Substitution at Position 4:

    • Functionalization of the pyrazole ring at position 4 with a methanamine derivative through nucleophilic substitution or reductive amination.

  • Introduction of the Fluorobenzyl Group:

    • Alkylation of the methanamine moiety using a fluorobenzyl halide under basic conditions.

Potential Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural elucidation (proton and carbon environments).
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Identification of functional groups (e.g., amine, aromatic).
High Performance Liquid Chromatography (HPLC)Purity assessment and separation efficiency.

Research Opportunities

Given its structure, this compound could be investigated for:

  • Biological Studies:

    • Screening for anti-inflammatory or anticancer activity.

    • Testing as an enzyme inhibitor (e.g., kinases or oxidases).

  • Material Science:

    • Exploring its utility as a ligand in coordination chemistry or catalysis.

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